Peptide histidine isoleucine (PHI) is a 27 amino acid peptide initially isolated from porcine intestine. [] It exhibits close structural homology to other members of the secretin-glucagon family, most notably vasoactive intestinal peptide (VIP). [] Both PHI and VIP are derived from the same precursor molecule, prepro-VIP. [, ]
PHI is widely distributed throughout the mammalian body, particularly in the central nervous system and gastrointestinal tract. [, , ] It is localized in intramural neurons in the intestine and has been identified in various brain regions, including the cerebral cortex, hypothalamus, hippocampus, and brainstem. [, ] The presence of PHI in both the brain and gut suggests its involvement in the "brain-gut axis," a complex bidirectional communication system regulating various physiological functions. []
Rat PHI differs from porcine PHI by two amino acids but retains the terminal histidine and isoleucine residues. [] This species variation highlights the importance of considering species differences in research related to PHI's structure and function.
Peptide histidine isoleucine is a bioactive peptide that has gained attention in various scientific fields due to its potential health benefits. This compound is derived from the hydrolysis of proteins and is recognized for its role in physiological processes such as immune response modulation and cellular signaling. Peptide histidine isoleucine is classified as a bioactive peptide, which means it possesses biological activity that can influence metabolic processes.
Peptide histidine isoleucine can be sourced from various protein-rich foods, particularly those that undergo enzymatic hydrolysis. Common sources include dairy products, fish, and meat. It can also be synthesized in laboratories through peptide synthesis techniques.
Peptide histidine isoleucine falls under the category of peptides, specifically bioactive peptides, which are short chains of amino acids that exert physiological effects. This compound is characterized by the presence of histidine and isoleucine residues, contributing to its unique biological properties.
The synthesis of peptide histidine isoleucine can be achieved through several methods:
The choice of synthesis method impacts the yield and purity of peptide histidine isoleucine. Enzymatic hydrolysis typically results in a mixture of peptides, while solid-phase synthesis can produce highly pure compounds but may involve longer reaction times and higher costs.
Peptide histidine isoleucine consists of a sequence of amino acids with specific spatial arrangements that determine its biological activity. The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Peptide histidine isoleucine can participate in various biochemical reactions:
The reactivity of peptide histidine isoleucine largely depends on its environment, including pH and temperature. Its ability to form complexes with metal ions or other biomolecules enhances its functional versatility.
Peptide histidine isoleucine exerts its effects primarily through:
Research indicates that peptide histidine isoleucine can stimulate nitric oxide production, which contributes to its vasodilatory effects. Additionally, it may influence cytokine release from immune cells.
Peptide histidine isoleucine has several applications in scientific research and potential therapeutic areas:
The peptide histidine isoleucine (PHI) is encoded by the VIP gene (officially designated VIP), which spans approximately 9 kilobase pairs on human chromosome 6. This gene comprises seven exons separated by six introns, with a distinctive intron located within the 3'-untranslated region [1] [10]. Exon 1 contains the 5' untranslated region (UTR), exon 2 encodes the signal peptide, while exons 3–5 harbor sequences for the bioactive peptides PHI and vasoactive intestinal peptide (VIP). Specifically, PHI is encoded by exon 4 and VIP by exon 5, indicating functional segregation within the precursor architecture [1] [6].
Transcriptional regulation of the VIP gene is governed by cAMP-responsive elements (CREs) and activator protein-1 (AP-1) sites in its promoter region. Neuronal activity and hormonal stimuli (e.g., glucocorticoids) induce VIP expression via CREB phosphorylation and c-Fos/JunD dimer binding [6]. Tissue-specific expression is notable: In rats, VIP/PHI mRNA is detectable only in the brain (cortex, hypothalamus, hippocampus) and duodenum, with no expression in other peripheral organs [1]. Southern blot analyses confirm a single copy of the VIP/PHI gene per haploid human genome, underscoring evolutionary stability [1] [10].
Table 1: Exon Organization of the Human VIP/PHI Gene
Exon | Genomic Position | Encoded Region | Functional Significance |
---|---|---|---|
1 | 5' UTR | Untranslated leader sequence | Transcript stability |
2 | Signal peptide | Prepro-VIP/PHI initiation | Co-translational translocation |
3 | N-terminal peptide | Precursor scaffolding | Spacer domain |
4 | PHI(1-27) | Active PHI peptide | Neurotransmitter/modulator functions |
5 | VIP(1-28) | Active VIP peptide | Vasodilation, secretion regulation |
6 | C-terminal peptide | Precursor cleavage site | Proteolytic processing recognition |
7 | 3' UTR | Polyadenylation signal | mRNA termination and stability |
PHI is synthesized as part of a 170-amino-acid precursor, prepro-VIP/PHI. This precursor undergoes sequential proteolytic cleavage by prohormone convertases (PC1/3 and PC2) in neuroendocrine tissues. The processing cascade begins with signal peptide removal in the endoplasmic reticulum, followed by endoproteolytic cleavage at dibasic residues (Lys-Arg, Arg-Arg) to liberate PHI and VIP [1] [6]. Both peptides share a C-terminal amidation motif (Gly-Lys-Arg), which is modified by peptidylglycine α-amidating monooxygenase (PAM) to yield bioactive amidated forms [5] [9].
Tissue-specific processing is evident: In the rat central nervous system, PHI and VIP exhibit parallel distribution and frequent co-localization in neurons of the cortex, hippocampus, and hypothalamus. However, duodenal tissues show preferential VIP production over PHI, suggesting differential enzymatic activity in peripheral versus neural compartments [1] [9]. Intriguingly, sciatic nerve transection upregulates PHI/VIP expression in spinal cord dorsal horn neurons, indicating stress-responsive processing modulation [5]. PHI and VIP are stored in dense-core vesicles and released in equimolar ratios upon depolarization, though their half-lives differ significantly (PHI: ~10 min; VIP: <1 min) [2] [9].
Table 2: Key Steps in Prepro-VIP/PHI Maturation
Processing Step | Enzyme/Mechanism | Product | Tissue-Specific Variation |
---|---|---|---|
Signal peptide cleavage | Signal peptidase | Pro-VIP/PHI | Ubiquitous |
Endoproteolytic cleavage | Prohormone convertases (PC1/3, PC2) | PHI(1-27)-Gly, VIP(1-28)-Gly | Higher PC2 activity in neurons |
C-terminal amidation | Peptidylglycine α-amidating monooxygenase | PHI-NH₂, VIP-NH₂ | Brain > intestine |
N-terminal acetylation | N-acetyltransferase | Acetylated isoforms (minor) | Species-dependent (abundant in sheep) |
The VIP gene generates limited splice variants due to rigid exon organization. However, alternative promoter usage and polyadenylation signals yield transcripts with divergent 5' or 3' UTRs, influencing mRNA stability and translational efficiency [6]. Evolutionary analyses using tools like ThorAxe reveal high conservation of PHI-encoding sequences across vertebrates. The algorithm constructs "evolutionary splicing graphs" (ESGs) by aligning orthologous genes, demonstrating that PHI exons share >85% amino acid identity among mammals, with strict conservation of the C-terminal amidation motif [3] [7].
Functionally critical residues (e.g., histidine at position 1, isoleucine at position 27) are preserved from rodents to primates, indicating strong purifying selection. Non-mammalian vertebrates express PHV (peptide histidine valine), an isoform where isoleucine is substituted by valine. Notably, humans retain PHI due to a codon change (AUU → GUU) in exon 4 after the primate-rodent divergence [3] [9]. Tissue-specific splice variants are rare, but VIP transcripts lacking exon 6 are detected in neuroblastomas, potentially altering precursor processing [6].
Table 3: Evolutionary Conservation of PHI Across Species
Species | Peptide Form | Amino Acid Sequence (C-terminal) | *Conservation Score | Functional Implications |
---|---|---|---|---|
Human | PHI(1-27) | ...LVRGKKQMAVKKYLNSILN-NH₂ | 100% | High-affinity receptor binding |
Rhesus monkey | PHI(1-27) | ...LVRGKKQMAVKKYLNSILN-NH₂ | 98.5% | Equivalent bioactivity |
Rat | PHI(1-27) | ...LVRGKKQMAVKKYLNSILN-NH₂ | 95.2% | Full agonist activity |
Chicken | PHV(1-27) | ...LVRGKKQMAVKKYLNSVLN-NH₂ | 82.7% | Reduced receptor affinity (VPAC1) |
Xenopus | PHV(1-27) | ...LVRGKKQMAVKKYVSSVLN-NH₂ | 76.3% | Altered signaling potency |
*Score based on ThorAxe alignment metrics (sum-of-pairs method) [3] [7]
PHI and PHV arise from species-specific divergence of the VIP gene. PHI (His-Ile) dominates in mammals, while PHV (His-Val) is ancestral, persisting in birds (e.g., chickens), amphibians, and fish [9]. The single amino acid difference (Ile²⁷ → Val) reduces receptor affinity: Human PHI binds VPAC1 with a Kd of 1.8 nM, whereas chicken PHV exhibits 10-fold lower affinity (Kd = 18.4 nM) [5] [9]. Structural modeling indicates that isoleucine’s branched hydrophobic side chain stabilizes receptor interactions via van der Waals contacts with VPAC1’s transmembrane helix 3, a feature diminished in valine-containing isoforms [9].
Functional divergence is evident:
Table 4: Functional Differences Between PHI and PHV Isoforms
Property | PHI (Mammals) | PHV (Non-mammals) | Structural Basis |
---|---|---|---|
C-terminal residue | Isoleucine (Ile) | Valine (Val) | Hydrophobic bulk difference |
VPAC1 binding affinity | Kd = 1.8 nM | Kd = 18.4 nM | Reduced van der Waals contacts |
cAMP production (VPAC2) | EC₅₀ = 3.2 nM | EC₅₀ = 28.1 nM | Impaired Gαs coupling |
Plasma half-life | ~10 minutes | ~22 minutes | Differential peptidase susceptibility |
Tissue distribution | Neural > GI | GI > neural | Gene expression bias |
Concluding Remarks
PHI exemplifies how gene organization, proteolytic processing, and evolutionary selection sculpt peptide functionality. Its co-evolution with VIP underscores adaptive advantages in retaining coupled neuroendocrine pathways. Future studies should address splice variant functions and PHI/PHV signaling in non-mammalian models to elucidate conserved mechanisms.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: